

Application Note: 1H NMR Spectrum Interpretation of 3,5-Dimethylbenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

Cat. No.: B125875

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This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **3,5-dimethylbenzoic acid**. It includes a summary of the spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's proton environments.

Spectral Data Summary

The 1H NMR spectrum of **3,5-dimethylbenzoic acid** was recorded in deuterated chloroform (CDCl3) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the data is summarized in the table below.

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Carboxylic Acid Proton (-COOH)	12.09	Singlet (s)	1H
Aromatic Protons (H-2, H-6)	7.74	Singlet (s)	2H
Aromatic Proton (H-4)	7.23	Singlet (s)	1H
Methyl Protons (-CH3)	2.37	Singlet (s)	6Н



Interpretation of the Spectrum

The 1H NMR spectrum of **3,5-dimethylbenzoic acid** is characterized by four distinct signals, consistent with its molecular structure.

- Carboxylic Acid Proton: The singlet at 12.09 ppm corresponds to the acidic proton of the
 carboxylic acid group. This significant downfield shift is characteristic of carboxylic acid
 protons due to the strong deshielding effect of the carbonyl group and hydrogen bonding.
- Aromatic Protons: The aromatic region of the spectrum displays two singlets. The signal at 7.74 ppm, integrating to two protons, is assigned to the protons at positions 2 and 6 of the benzene ring. These protons are chemically equivalent due to the molecule's symmetry. The singlet at 7.23 ppm, with an integration of one proton, is attributed to the proton at position 4.
- Methyl Protons: The upfield singlet at 2.37 ppm, integrating to six protons, corresponds to the two equivalent methyl groups at positions 3 and 5.

Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality 1H NMR spectrum of a small organic molecule like **3,5-dimethylbenzoic acid**.

Sample Preparation

- Weighing the Sample: Accurately weigh 5-25 mg of 3,5-dimethylbenzoic acid.
- Solvent Selection: Use a deuterated solvent, such as chloroform-d (CDCl3), to avoid large solvent signals in the spectrum.[1]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or warming can aid dissolution.
- Filtering: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.
- Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added to the solvent. Often, commercially available deuterated solvents already contain TMS.



NMR Data Acquisition

- Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
- Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal
 of the solvent. The magnetic field homogeneity is then optimized through a process called
 "shimming" to obtain sharp spectral lines.
- Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.
- Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline corrections are then applied to the resulting spectrum to ensure accurate integration and peak picking.

Visualization of Proton Assignments

The following diagram illustrates the chemical structure of **3,5-dimethylbenzoic acid** with its non-equivalent protons labeled, corresponding to the signals observed in the 1H NMR spectrum.

Caption: Structure of **3,5-Dimethylbenzoic acid** with proton assignments.

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References

- 1. NMR blog Guide: Preparing a Sample for NMR analysis Part I Nanalysis [nanalysis.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]







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